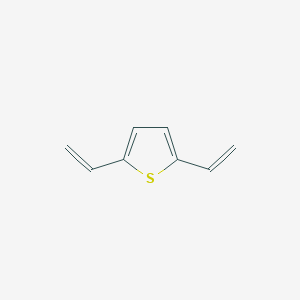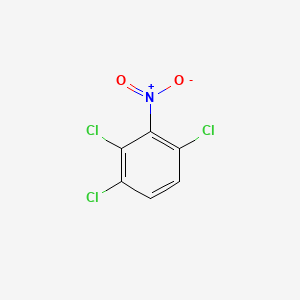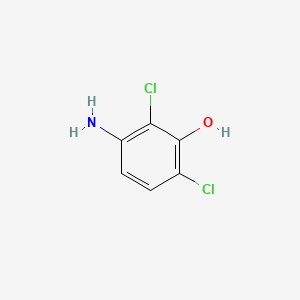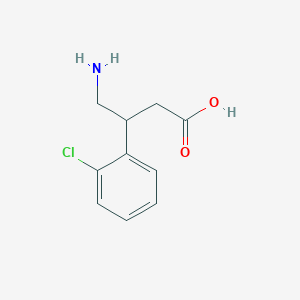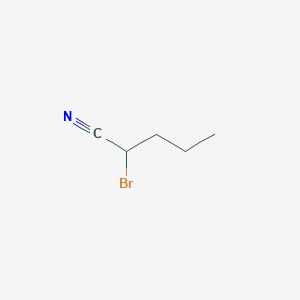
diethoxymethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxymethanimine is an organic compound with the molecular formula C₅H₁₁NO₂. It is also known by its IUPAC name, this compound. This compound is characterized by its structure, which includes an imine group (C=N) bonded to two ethoxy groups (C₂H₅O). This compound is a versatile compound used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethoxymethanimine can be synthesized through several methods. One common synthetic route involves the reaction of diethylamine with formaldehyde. The reaction typically occurs under mild conditions, with the presence of an acid catalyst to facilitate the formation of the imine group. The general reaction can be represented as follows:
[ \text{Diethylamine} + \text{Formaldehyde} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to ensure the efficient conversion of reactants to the desired product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diethoxymethanimine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
Diethoxymethanimine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of diethoxymethanimine involves its ability to form stable imine bonds with various substrates. This reactivity is primarily due to the presence of the imine group, which can undergo nucleophilic addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants. For example, in biological systems, this compound derivatives may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Diethoxymethanimine can be compared with other similar compounds, such as:
Ethanamine, 2,2-diethoxy-: This compound has a similar structure but differs in the substitution pattern on the nitrogen atom.
Methanamine, 1,1-dimethoxy-: Another related compound with different alkoxy groups attached to the imine nitrogen.
Uniqueness
This compound is unique due to its specific combination of ethoxy groups and the imine functionality, which imparts distinct reactivity and stability. This makes it particularly useful in various synthetic and industrial applications where other similar compounds may not be as effective.
By understanding the properties and applications of this compound, researchers and industry professionals can leverage its unique characteristics for innovative solutions in chemistry, biology, medicine, and beyond.
Properties
CAS No. |
2812-77-3 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
diethoxymethanimine |
InChI |
InChI=1S/C5H11NO2/c1-3-7-5(6)8-4-2/h6H,3-4H2,1-2H3 |
InChI Key |
IOPGBGMYUPEGOK-UHFFFAOYSA-N |
SMILES |
CCOC(=N)OCC |
Canonical SMILES |
CCOC(=N)OCC |
Key on ui other cas no. |
2812-77-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


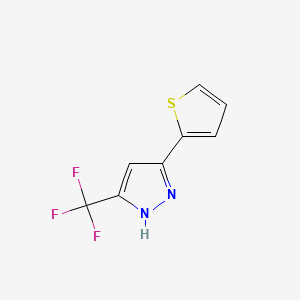
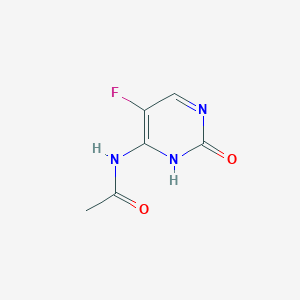
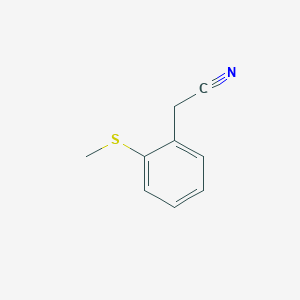
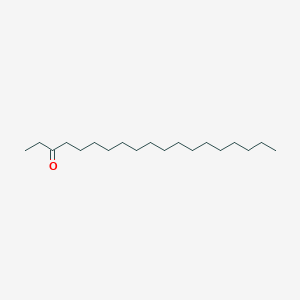
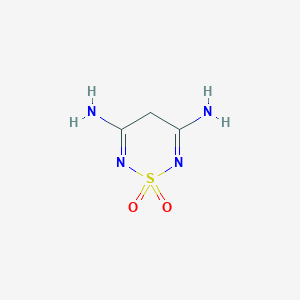
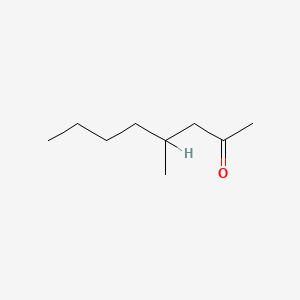
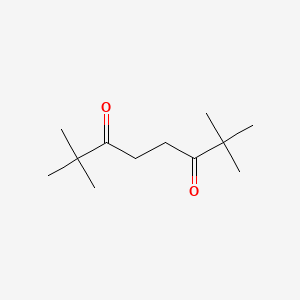
![1h-Thieno[2,3-d]imidazole](/img/structure/B3189096.png)
